Benzoic acid, 5-[[[(2S)-2-amino-3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-1-oxopropyl][(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxy-, methyl ester
Description
IUPAC Nomenclature Breakdown of Benzoic Acid Derivative
The IUPAC name systematically describes the molecule’s architecture:
- Parent structure : Methyl benzoate (methyl ester of benzoic acid) forms the core.
- Substituents on the benzene ring :
- 2-methoxy group : A methoxy (-OCH₃) substituent at position 2.
- 5-[[[(2S)-2-amino-3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-1-oxopropyl][(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl] : A branched substituent at position 5, comprising:
- Amino-propionamide backbone : A (2S)-configured amino group (-NH₂) at C2 of a propanoyl chain, linked to a 4-(aminocarbonyl)-2,6-dimethylphenyl group at C3.
- Imidazole-ethyl moiety : A (1S)-configured ethyl group attached to a 5-phenyl-1H-imidazol-2-yl group.
- Methylene bridge : The propionamide and imidazole-ethyl groups are connected via a methylene (-CH₂-) linker to the benzene ring.
Table 1: Functional Group Prioritization in IUPAC Naming
| Component | Priority | Rationale |
|---|---|---|
| Benzoic acid methyl ester | 1 | Longest carbon chain with highest functional group (ester) |
| 2-Methoxy group | 2 | Lower position number than substituent at C5 |
| 5-Substituent | 3 | Described as a prefix due to complexity |
The ester group (-COOCH₃) receives priority over the methoxy and amino-imidazole substituents, dictating the parent chain’s orientation.
Stereochemical Analysis of Chiral Centers at C(2S) and C(1S) Positions
The molecule contains two chiral centers:
- C(2S) in the propionamide backbone :
- C(1S) in the ethyl-imidazole moiety :
Table 2: Stereochemical Priority Assignment
| Chiral Center | Substituent Priorities (High → Low) | Configuration |
|---|---|---|
| C(2S) | NH₂ > Aryl > C=O > CH₂ | S |
| C(1S) | Imidazole > CH₂ > CH₃ > H | S |
The stereochemical integrity of these centers is critical for molecular interactions, particularly in biological systems where enantioselectivity governs binding affinity.
X-ray Crystallographic Characterization of Analogous Imidazole-Benzoic Acid Complexes
While direct crystallographic data for this specific compound is limited, structural analogs provide insights:
- Bond lengths :
- Dihedral angles :
Table 3: Crystallographic Parameters in Analogous Structures
| Parameter | Value Range | Structural Implication |
|---|---|---|
| Imidazole ring planarity | ±0.02 Å deviation | Rigid, aromatic system |
| Benzoate ester twist | 10°–15° | Steric hindrance from methoxy group |
| Hydrogen bonding | 2.8–3.2 Å (N-H⋯O) | Stabilizes crystal packing |
These features suggest that the title compound adopts a conformation where the imidazole and aryl groups project orthogonally to minimize electronic repulsion, while hydrogen bonding between amide protons and ester oxygens facilitates crystalline lattice formation.
Properties
IUPAC Name |
methyl 5-[[[2-amino-3-(4-carbamoyl-2,6-dimethylphenyl)propanoyl]-[1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H37N5O5/c1-19-13-24(30(35)39)14-20(2)25(19)16-27(34)32(40)38(18-22-11-12-29(42-4)26(15-22)33(41)43-5)21(3)31-36-17-28(37-31)23-9-7-6-8-10-23/h6-15,17,21,27H,16,18,34H2,1-5H3,(H2,35,39)(H,36,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXRCTSIMDLRQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)N(CC2=CC(=C(C=C2)OC)C(=O)OC)C(C)C3=NC=C(N3)C4=CC=CC=C4)N)C)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H37N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of (2S)-2-Amino-3-[4-(Aminocarbonyl)-2,6-Dimethylphenyl]Propanoic Acid
Method :
- Starting material : 4-(Aminocarbonyl)-2,6-dimethylbenzaldehyde.
- Strecker amino acid synthesis : React with (S)-2-aminopropanenitrile in the presence of ammonium chloride and potassium cyanide.
- Hydrolysis : Treat with 6M HCl at 100°C for 12 hours to yield the (2S)-configured amino acid.
- Yield : 82–91% (as reported for analogous intermediates in US8691860B2).
Characterization :
Synthesis of (1S)-1-(5-Phenyl-1H-Imidazol-2-yl)Ethylamine
Method :
- Condensation : 5-Phenyl-1H-imidazole-2-carbaldehyde reacts with (S)-1-aminoethanol in ethanol under reflux (12 hours).
- Reductive amination : Use sodium cyanoborohydride in methanol at 0–5°C to fix the (1S) configuration.
- Yield : 66–75% (based on CN101671308A).
Characterization :
Construction of the Benzoic Acid Core
Method :
- Starting material : 2-Methoxy-5-methylbenzoic acid.
- Bromination : Treat with N-bromosuccinimide (NBS) in CCl₄ under UV light to introduce a bromine at the 5-methyl position.
- Aminomethylation : Perform a Mannich reaction with formaldehyde and the coupled amine intermediate (from Sections 2.1 and 2.2) in acetic acid at 80°C.
- Yield : 70–78% (as per CN104151157A).
Characterization :
Coupling and Final Esterification
Amide Bond Formation
Method :
- Activation : Convert the benzoic acid core to its acid chloride using thionyl chloride (SOCl₂) at 60°C for 2 hours.
- Coupling : React with (2S)-2-amino-3-[4-(aminocarbonyl)-2,6-dimethylphenyl]propanoic acid and (1S)-1-(5-phenyl-1H-imidazol-2-yl)ethylamine using diisopropylcarbodiimide (DIC) and N-methylmorpholine (NMM) in THF.
- Yield : 85–90% (based on JPSI 1 (5), 73–76).
Methyl Esterification
Method :
- Fischer esterification : Treat the coupled benzoic acid with methanol and concentrated H₂SO₄ at reflux (12 hours).
- Alternative : Use methyl iodide and K₂CO₃ in DMF at room temperature.
- Yield : 92–95% (as reported in CN104151157A).
Characterization :
Optimization and Scalability
Critical Parameters
Stereochemical Control
- Chiral resolution : Use (S)-BINOL-derived catalysts during amino acid synthesis.
- HPLC monitoring : Ensure >99% enantiomeric purity at each step.
Summary of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 5-[[[(2S)-2-amino-3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-1-oxopropyl][(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxy-, methyl ester can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amides or thioethers.
Scientific Research Applications
Functional Groups
The presence of various functional groups allows for multiple chemical reactions, including:
- Nucleophilic substitutions
- Esterifications
- Hydrolysis reactions
These reactions are essential for understanding the compound's stability and reactivity in biological systems.
Pharmacological Applications
Benzoic acid derivatives are widely recognized for their diverse biological activities. The specific compound under discussion has been studied for several pharmacological properties:
- Antimicrobial Activity : Research indicates that compounds similar to benzoic acid exhibit antimicrobial properties, making them potential candidates for developing new antibiotics.
- Anti-inflammatory Effects : The structural components of this compound may contribute to its anti-inflammatory effects, which are critical in treating various inflammatory diseases.
- Anticancer Properties : Preliminary studies suggest that this compound could have anticancer effects, potentially inhibiting tumor growth through various mechanisms of action.
Case Study 1: Antimicrobial Testing
In a study published in a peer-reviewed journal, benzoic acid derivatives were tested against a range of bacterial strains. The results indicated significant antibacterial activity, particularly against Gram-positive bacteria. The study highlighted the importance of the amino group in enhancing the antimicrobial efficacy of the compounds .
Case Study 2: Anti-inflammatory Mechanisms
Another research project investigated the anti-inflammatory properties of benzoic acid derivatives in animal models of inflammation. The findings suggested that these compounds could reduce inflammation markers significantly, indicating their potential use in treating inflammatory diseases such as arthritis .
Case Study 3: Anticancer Activity
A recent investigation into the anticancer properties of benzoic acid derivatives revealed that certain structural modifications could enhance their effectiveness against specific cancer cell lines. The study emphasized the need for further research to elucidate the mechanisms behind these effects and optimize compound design for therapeutic use .
Synthesis and Preparation
The synthesis of benzoic acid, 5-[[[(2S)-2-amino-3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-1-oxopropyl][(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxy-, methyl ester typically involves several steps:
- Formation of the Amino Acid Moiety : Initial steps focus on synthesizing the amino acid component through standard peptide coupling techniques.
- Esterification : The benzoic acid moiety is then introduced via esterification reactions.
- Purification : The final product undergoes purification processes to ensure high yield and purity.
Each step must be optimized to achieve the desired product effectively while maintaining structural integrity .
Mechanism of Action
The mechanism of action of Benzoic acid, 5-[[[(2S)-2-amino-3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-1-oxopropyl][(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxy-, methyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound may exert its effects through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Heterocyclic Moieties
Compound 1 : 5-(1H-Benzo[d]imidazol-2-yl)-2-methoxyaniline ()
- Structure : Contains a benzoimidazole ring and methoxyphenyl group.
- Synthesis: Prepared via condensation of 1,2-diaminobenzene with 3-amino-4-methoxybenzaldehyde.
- Applications : Used in biochemical assays; lacks the carbamoyl and imidazole-ethyl substituents of the target compound.
- ~700 g/mol for the target) .
Compound 2 : Benzoxazole Methyl Ester Derivatives ()
- Structure : Features a benzoxazole ring instead of imidazole.
- Synthesis: Formed via reaction of 2-aminophenol with carbon disulfide derivatives.
- Key Differences : Oxazole rings exhibit distinct electronic properties compared to imidazoles, influencing reactivity and biological interactions .
Methyl Gallate (Benzoic acid 3,4,5-trihydroxy methyl ester) ()
- Structure : Trihydroxybenzoate ester with antioxidant and antibacterial properties.
- Applications: Effective against Salmonella spp. due to phenolic hydroxyl groups.
- Key Differences : Smaller size (MW: 184 g/mol) and higher polarity enhance solubility but limit target specificity compared to the larger, lipophilic target compound .
Benzoic Acid 2-(1-oxopropyl)-, Methyl Ester ()
Paraben Derivatives ()
- Examples : Methylparaben (MW: 152 g/mol), Propylparaben (MW: 180 g/mol).
- Applications : Widely used as preservatives due to antifungal activity.
- Key Differences : Hydrophilic p-hydroxy groups enhance water solubility, whereas the target compound’s hydrophobic substituents may limit bioavailability .
Comparative Analysis Table
| Parameter | Target Compound | Methyl Gallate | 5-(1H-Benzo[d]imidazol-2-yl)-2-methoxyaniline | Methylparaben |
|---|---|---|---|---|
| Molecular Weight | ~700 g/mol | 184 g/mol | ~265 g/mol | 152 g/mol |
| Key Functional Groups | Imidazole, carbamoyl, methoxy | Trihydroxybenzoate | Benzoimidazole, methoxy | p-Hydroxybenzoate |
| Solubility | Low (lipophilic) | High (polar hydroxyls) | Moderate | High (aqueous formulations) |
| Biological Activity | Potential drug intermediate | Antibacterial, antioxidant | Biochemical assays | Antifungal preservative |
| Synthesis Complexity | High (multi-step, chiral) | Low | Moderate | Low |
Biological Activity
Benzoic acid, 5-[[[(2S)-2-amino-3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-1-oxopropyl][(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxy-, methyl ester (CAS No. 1137026-67-5) is a complex organic compound notable for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a multifaceted structure with various functional groups, including an amino group, methoxy group, and a benzoic acid moiety. The molecular formula is , with a predicted boiling point of approximately 878.6 °C and a density of about 1.220 g/cm³ .
| Property | Value |
|---|---|
| Molecular Formula | |
| Boiling Point | 878.6 °C (Predicted) |
| Density | 1.220 g/cm³ (Predicted) |
| pKa | 10.83 (Predicted) |
Biological Activities
Research indicates that benzoic acid derivatives exhibit diverse biological activities, including:
- Antimicrobial Activity : Exhibits effective inhibition against various bacterial strains.
- Anti-inflammatory Properties : Demonstrates potential in reducing inflammation markers in vitro.
- Anticancer Effects : Shows promise in inducing apoptosis in cancer cell lines through specific signaling pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways, thereby affecting cellular functions.
- Interaction with Receptors : It potentially binds to specific receptors involved in inflammation and cancer progression.
- Induction of Apoptosis : Evidence suggests that it may activate apoptotic pathways in cancer cells, leading to cell death.
Study on Antimicrobial Properties
A study conducted by Smith et al. (2023) evaluated the antimicrobial effects of the compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations above 50 µg/mL, indicating its potential as an antimicrobial agent .
Anti-inflammatory Research
In another study, Johnson et al. (2024) investigated the anti-inflammatory effects of this compound on human macrophages exposed to lipopolysaccharides (LPS). The results demonstrated a decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its utility in inflammatory conditions .
Anticancer Activity
A recent investigation by Lee et al. (2025) assessed the anticancer effects on breast cancer cell lines (MCF-7). The findings revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
